2-chloro-5-[(2,2-dimethylpropanoylamino)methyl]-N-spiro[2.5]octan-2-ylbenzamide
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Overview
Description
2-chloro-5-[(2,2-dimethylpropanoylamino)methyl]-N-spiro[25]octan-2-ylbenzamide is a complex organic compound with a unique structure that includes a spirocyclic moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-5-[(2,2-dimethylpropanoylamino)methyl]-N-spiro[2.5]octan-2-ylbenzamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the spirocyclic intermediate: This step involves the cyclization of a suitable precursor to form the spirocyclic structure.
Introduction of the benzamide moiety: This step involves the reaction of the spirocyclic intermediate with a benzoyl chloride derivative under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of high-throughput screening techniques to identify the most efficient reaction conditions and catalysts.
Chemical Reactions Analysis
Types of Reactions
2-chloro-5-[(2,2-dimethylpropanoylamino)methyl]-N-spiro[2.5]octan-2-ylbenzamide can undergo various chemical reactions, including:
Substitution reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and reduction reactions: The compound can be oxidized or reduced to form different derivatives.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation reactions: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can be employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the chlorine atom.
Scientific Research Applications
2-chloro-5-[(2,2-dimethylpropanoylamino)methyl]-N-spiro[2.5]octan-2-ylbenzamide has several scientific research applications:
Medicinal chemistry: The compound can be used as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.
Materials science: The unique spirocyclic structure makes it a potential candidate for the development of new materials with specific properties.
Biological studies: The compound can be used to study the effects of spirocyclic structures on biological systems, including their interactions with proteins and nucleic acids.
Mechanism of Action
The mechanism of action of 2-chloro-5-[(2,2-dimethylpropanoylamino)methyl]-N-spiro[2.5]octan-2-ylbenzamide involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on proteins or enzymes, potentially inhibiting their activity. The exact pathways involved depend on the specific biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-5-methylpyridine-N-oxide
- 2-chloro-5-methyl-1,4-phenylenediamine
- 2-chloro-4-(trifluoromethyl)pyrimidine
Uniqueness
2-chloro-5-[(2,2-dimethylpropanoylamino)methyl]-N-spiro[2.5]octan-2-ylbenzamide is unique due to its spirocyclic structure, which is not commonly found in many organic compounds. This structure imparts specific properties that can be advantageous in various applications, such as increased stability and unique binding interactions with biological targets.
Properties
IUPAC Name |
2-chloro-5-[(2,2-dimethylpropanoylamino)methyl]-N-spiro[2.5]octan-2-ylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29ClN2O2/c1-20(2,3)19(26)23-13-14-7-8-16(22)15(11-14)18(25)24-17-12-21(17)9-5-4-6-10-21/h7-8,11,17H,4-6,9-10,12-13H2,1-3H3,(H,23,26)(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNPWVOILVZHPHK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NCC1=CC(=C(C=C1)Cl)C(=O)NC2CC23CCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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